2-Propoxybenzene-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-2-7-12-9-6-4-3-5-8(9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYOJCXEQCHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propoxybenzene 1 Carbothioamide
Retrosynthetic Analysis of 2-Propoxybenzene-1-carbothioamide
A retrosynthetic analysis of this compound suggests several logical disconnections that lead to readily available starting materials. The primary target, the carbothioamide functional group, can be conceptually disconnected in a few key ways.
One common strategy involves the disconnection of the carbon-sulfur double bond, leading back to a nitrile (2-propoxybenzonitrile) and a sulfur source. This is a well-established transformation in organic synthesis.
Another approach is the disconnection of the carbon-nitrogen bond of the thioamide, which points to a synthetic route involving an appropriate acylating agent and an ammonia (B1221849) equivalent. This could involve an acyl chloride or an ester derived from 2-propoxybenzoic acid.
Finally, a disconnection of the propoxy group from the benzene (B151609) ring suggests an earlier introduction of this ether linkage onto a phenolic precursor. This would involve a Williamson ether synthesis on a suitable salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative, followed by the formation of the carbothioamide.
Established Synthetic Pathways to this compound
Several established synthetic methodologies for the formation of thioamides can be applied to the synthesis of this compound.
Synthesis from Nitrobenzene (B124822) Derivatives
While not a direct route, the synthesis can commence from a nitrobenzene precursor such as 2-nitrophenol (B165410). The synthesis would proceed through the following hypothetical steps:
Etherification: The phenolic hydroxyl group of 2-nitrophenol would first be alkylated with a propyl halide (e.g., 1-bromopropane) under basic conditions to form 1-nitro-2-propoxybenzene.
Reduction: The nitro group is then reduced to an amine, yielding 2-propoxyaniline (B1271045). This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Sandmeyer-type Reaction: The resulting 2-propoxyaniline can be converted to the corresponding nitrile, 2-propoxybenzonitrile (B1586574), via a Sandmeyer reaction. This involves diazotization of the aniline (B41778) followed by treatment with a cyanide salt.
Thionation: Finally, the nitrile is converted to the target thioamide, this compound, using a suitable sulfur source as detailed in section 2.2.3.
Approaches Involving Aldehyde and Amine Precursors
The Willgerodt-Kindler reaction provides a direct method for the synthesis of thioamides from an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com In the context of this compound, this would involve the reaction of 2-propoxybenzaldehyde (B1295663) with ammonia and sulfur. The reaction is typically heated in a suitable solvent like pyridine (B92270) or morpholine. organic-chemistry.org
A plausible reaction scheme is as follows:
2-Propoxybenzaldehyde + NH₃ + S₈ → this compound
This one-pot multicomponent reaction is advantageous due to its operational simplicity. researchgate.net
Conversion of Nitriles to this compound
The conversion of nitriles to primary thioamides is a widely used and efficient method. researchgate.nettandfonline.comorganic-chemistry.orgthieme-connect.com This transformation can be achieved using various reagents that deliver sulfur to the nitrile carbon.
Common methods include:
Hydrogen Sulfide (B99878): The reaction of 2-propoxybenzonitrile with hydrogen sulfide, often in the presence of a base catalyst like ammonia or triethylamine (B128534), or with an anion-exchange resin, can yield the desired thioamide. thieme-connect.com
Thiolacetic Acid: Thiolacetic acid can also serve as a sulfur source for the conversion of nitriles to thioamides. tandfonline.comtandfonline.com
Phosphorus Pentasulfide (P₄S₁₀): This is a classic and effective reagent for the thionation of nitriles. organic-chemistry.org
Lawesson's Reagent: This reagent is also a powerful thionating agent for converting nitriles to thioamides. chemrxiv.org
| Reagent | Typical Conditions | Reference |
| H₂S / Base | Alcoholic solution, elevated temperature and pressure | thieme-connect.com |
| Thiolacetic Acid | Lewis acid catalyst (e.g., BF₃·OEt₂) or light | tandfonline.comtandfonline.com |
| P₄S₁₀ | Inert solvent (e.g., pyridine, dioxane), heating | organic-chemistry.org |
| Lawesson's Reagent | Anhydrous solvent (e.g., toluene, THF), heating | chemrxiv.org |
Utilization of Carboxylic Acids and Thionating Reagents
Another viable route starts from 2-propoxybenzoic acid. This method typically involves the conversion of the carboxylic acid to an amide, followed by thionation. Alternatively, direct thionation methods are also available.
Amide Formation and Thionation: 2-Propoxybenzoic acid can be converted to 2-propoxybenzamide (B16276) by first activating the carboxylic acid (e.g., forming the acyl chloride with thionyl chloride) and then reacting it with ammonia. The resulting amide is then treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield this compound. chemrxiv.org
Direct Thionation: Some methods allow for the direct conversion of carboxylic acids to thioamides. For instance, a one-pot reaction of a carboxylic acid with an amine and a sulfur source can be employed. mdpi.com In this case, 2-propoxybenzoic acid would be reacted with an ammonia source and elemental sulfur.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For each of the synthetic pathways described, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the Willgerodt-Kindler Reaction: The choice of solvent (e.g., pyridine, morpholine, DMF), reaction temperature, and the stoichiometry of the reactants (aldehyde, amine, sulfur) are key parameters to optimize. Microwave-assisted heating has been shown to accelerate this reaction and improve yields. organic-chemistry.org
For Nitrile Conversion: The choice of the thionating agent and the reaction conditions are critical. For instance, when using hydrogen sulfide, the pressure and temperature can significantly influence the reaction rate and yield. thieme-connect.com With reagents like P₄S₁₀ or Lawesson's reagent, the solvent and temperature must be carefully selected to avoid side reactions and ensure complete conversion. organic-chemistry.orgchemrxiv.org The use of phase-transfer catalysts can sometimes be beneficial in reactions involving hydrogen sulfide.
For Carboxylic Acid Routes: In the two-step process, the efficiency of both the amidation and the thionation steps needs to be considered. For the thionation of the amide, the reaction time and temperature are critical to prevent decomposition of the product. The choice of thionating agent can also affect the selectivity, especially if other functional groups are present in the molecule. chemrxiv.org
A systematic study involving the screening of different catalysts, solvents, temperatures, and reaction times for each of these methods would be necessary to determine the optimal conditions for the synthesis of this compound.
Solvent Effects in this compound Synthesis
The choice of solvent plays a critical role in the synthesis of thioamides from nitriles, influencing reaction rates and yields by affecting reagent solubility and mediating reaction pathways. For the synthesis of this compound from 2-propoxybenzonitrile using a sulfur source like sodium hydrosulfide (B80085) or hydrogen sulfide, polar solvents are generally preferred to facilitate the dissolution of the inorganic sulfur reagent. tandfonline.com
Research into general thioamide synthesis shows that polar aprotic solvents such as dimethylformamide (DMF) can be effective. researchgate.net Pyridine has also been traditionally used, often serving as both a solvent and a basic catalyst. organic-chemistry.org More modern approaches have explored a range of solvents, with studies indicating that dichloromethane (B109758) (CH₂Cl₂) can provide optimal results in terms of yield and reaction time for certain dehydrosulfurization processes. jst.go.jp The use of ionic liquids like 1,8-diazabicyclo organic-chemistry.orgresearchgate.netundec-7-enium acetate (B1210297) ([DBUH][OAc]) has also been shown to be effective, allowing the reaction to proceed at room temperature. researchgate.net
Table 1: Effect of Different Solvents on Thioamide Synthesis Yield
| Solvent | Type | Typical Yield (%) | Reference |
|---|---|---|---|
| Pyridine | Polar Aprotic / Basic | Moderate to High | organic-chemistry.org |
| Dichloromethane (CH₂Cl₂) | Nonpolar | High | jst.go.jp |
| Acetonitrile (B52724) | Polar Aprotic | Good | organic-chemistry.org |
| Dimethylformamide (DMF) | Polar Aprotic | Good | researchgate.net |
| [DBUH][OAc] (Ionic Liquid) | Ionic Liquid | High (70-91%) | researchgate.net |
Note: Yields are generalized from studies on various aryl thioamides and are indicative of potential outcomes for this compound synthesis.
Temperature and Pressure Optimization
Temperature is a key parameter in the synthesis of this compound, directly influencing the reaction kinetics. Traditional methods often require elevated temperatures to overcome the activation energy barrier for the addition of sulfur to the nitrile. For instance, reactions using elemental sulfur can be performed at 100°C under solvent-free conditions. nih.gov However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired thioamide.
Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times while improving yields. A microwave-enhanced Kindler thioamide synthesis, for example, can be completed in minutes at temperatures ranging from 110-180°C. organic-chemistry.org Conversely, some catalytic systems allow for much milder conditions. The use of an ionic liquid catalyst enables the reaction to proceed efficiently at room temperature, offering a significant advantage in terms of energy consumption and selectivity. researchgate.net Pressure is not typically a critical variable in these liquid-phase reactions unless a gaseous reagent like hydrogen sulfide is employed.
Table 2: Influence of Temperature on Reaction Time and Yield
| Method | Temperature | Typical Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 100 °C | Several Hours | Good | nih.gov |
| Microwave Irradiation | 110-180 °C | 2-20 minutes | Good | organic-chemistry.org |
Note: Data is based on general thioamide syntheses and illustrates trends applicable to this compound.
Catalyst Systems for Thioamide Formation
A diverse range of catalysts can be employed to facilitate the formation of this compound from its nitrile precursor. These catalysts function by activating either the nitrile or the sulfur source, thereby lowering the activation energy of the reaction.
Base Catalysts : Simple bases like triethylamine or more complex ones such as 1,8-diazabicyclo organic-chemistry.orgresearchgate.netundecane (DBU) are commonly used. jst.go.jpresearchgate.net They can deprotonate hydrogen sulfide or other sulfur nucleophiles, increasing their reactivity towards the nitrile.
Thionating Agents : Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are highly effective for converting nitriles and amides to thioamides. organic-chemistry.orgacs.org These compounds serve as both the sulfur source and promoter for the reaction, though they often require harsh conditions and generate significant waste.
Phase-Transfer Catalysts : When using inorganic sulfides in a two-phase system (e.g., aqueous/organic), phase-transfer catalysts are essential for transporting the sulfide anion into the organic phase where the nitrile is dissolved. tandfonline.com
Metal-Free Catalysis : Novel approaches have demonstrated the use of simple chloride anions as catalysts for the reaction between nitrones and carbon disulfide (CS₂) to form thioamides, representing an innovative, mild, and chemoselective strategy. acs.org
Ionic Liquids : Protic ionic liquids such as [DBUH][OAc] have been shown to catalyze the reaction between aryl nitriles and sodium sulfide at room temperature, acting as a recyclable and efficient medium. researchgate.net
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing methods that are safer, more efficient, and produce less waste. Key areas of focus include the use of benign solvents, maximizing atom economy, and employing non-toxic reagents. rsc.org
Solvent-Free Methods and Aqueous Media Approaches
A significant advancement in the green synthesis of thioamides is the move away from volatile and toxic organic solvents.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several methods for thioamide synthesis have been adapted to run in aqueous environments. For example, a simple and efficient synthesis of thioamides from nitriles can be achieved using water as a mediator without any added energy, catalysts, or other additives. organic-chemistry.orgorganic-chemistry.org In another approach, sodium sulfide is used as the sulfur source in water for the efficient synthesis of thioamides from aldehydes. organic-chemistry.org The use of water is crucial in some protocols, as it helps to bring reactive substrates into the aqueous medium where key intermediates can form. mdpi.com
Solvent-Free Methods: Eliminating the solvent entirely represents another key green strategy. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to higher efficiency, shorter reaction times, and easier product isolation. ajol.infotsijournals.com A catalyst-free and solvent-free Willgerodt–Kindler reaction has been developed to prepare aryl thioamides at 100 °C. mdpi.comnih.gov Another green protocol utilizes a deep eutectic solvent (DES), such as a mixture of choline (B1196258) chloride and urea, which acts as both a biodegradable solvent and a catalyst, avoiding the need for any toxic organic solvents. rsc.orgrsc.orgresearchgate.net This DES can often be recycled and reused multiple times with minimal loss of activity. rsc.orgrsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.
High atom economy is achieved in reactions that involve additions or rearrangements. The synthesis of this compound via the direct addition of a sulfur source like H₂S to 2-propoxybenzonitrile is inherently atom-economical. Similarly, three-component reactions, such as those involving alkynes, elemental sulfur, and amines, are praised for their straightforward and atom-economical synthesis of thioamides. organic-chemistry.org
In contrast, classical methods using reagents like Lawesson's reagent have poor atom economy. mdpi.comacs.org These reagents generate stoichiometric amounts of phosphorus-containing byproducts that are difficult to separate and represent significant waste. mdpi.com To address this, improved work-up procedures have been developed, such as treating the reaction mixture with ethylene (B1197577) glycol, which avoids tedious column chromatography and the generation of phosphor-containing aqueous waste. mdpi.com The ideal green synthesis maximizes the incorporation of all starting materials into the final product, thereby minimizing or eliminating waste.
Table 3: Comparison of Atom Economy for Different Thioamide Synthetic Routes
| Route | Reactants | Products | Byproducts | Atom Economy | Reference |
|---|---|---|---|---|---|
| Direct Addition | Aryl Nitrile + H₂S | Aryl Thioamide | None | 100% (Ideal) | tandfonline.com |
| Kindler Reaction | Aldehyde + Amine + Sulfur | Aryl Thioamide + H₂O | Low | High | organic-chemistry.org |
| Lawesson's Reagent | Amide + Lawesson's Reagent | Aryl Thioamide | Phosphorus Oxysulfide Species | Low | mdpi.comacs.org |
Use of Environmentally Benign Reagents
Replacing hazardous and toxic reagents with safer, more environmentally benign alternatives is a cornerstone of green chemistry. In the synthesis of this compound, this primarily applies to the choice of the sulfur source.
Elemental sulfur (S₈) is considered a practical, clean, and abundant reagent for thionation. mdpi.com Numerous green protocols utilize elemental sulfur in conjunction with aqueous media or solvent-free conditions, providing thioamides in high yields. mdpi.comrsc.org This approach avoids the use of toxic and malodorous reagents like hydrogen sulfide or the waste-generating phosphorus-based thionating agents.
Novel and Emerging Synthetic Routes for this compound
Recent advancements in synthetic organic chemistry have introduced several innovative methods applicable to the synthesis of aromatic thioamides such as this compound. These emerging routes often offer advantages in terms of reaction time, yield, and environmental impact over classical methods. Key modern approaches include microwave-assisted synthesis, the use of novel thionating agents, and catalyst-free multi-component reactions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of primary thioamides, microwave-assisted methods can significantly reduce reaction times from hours to minutes. thieme-connect.comnih.gov One potential route for synthesizing this compound is the microwave-assisted reaction of 2-propoxybenzonitrile with a sulfur source like ammonium (B1175870) sulfide. thieme-connect.com This method is appealing due to its simplicity and the high yields often achieved without the need for extensive purification. thieme-connect.com
Another microwave-assisted approach involves the thionation of the corresponding amide, 2-propoxybenzamide, using a thionating agent such as Lawesson's reagent. nih.gov The use of microwave heating can lead to a significant reduction in reaction time and energy consumption compared to conventional heating methods. nih.gov
| Method | Starting Material | Typical Reagents | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | 2-Propoxybenzamide | Lawesson's Reagent, Toluene | Several hours to days | Well-established procedure |
| Microwave-Assisted | 2-Propoxybenzamide | Lawesson's Reagent, Solvent-free or high-boiling solvent | 5-30 minutes | Reduced reaction time, lower energy use. nih.gov |
| Microwave-Assisted | 2-Propoxybenzonitrile | Ammonium Sulfide, Methanol | 15-30 minutes | High yields, simple procedure, avoids toxic H₂S gas. thieme-connect.com |
Catalyst-Free and Solvent-Free Reactions:
In a push towards greener chemistry, catalyst- and solvent-free reactions are gaining prominence. The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can be adapted to modern standards. For instance, a catalyst- and solvent-free Willgerodt-Kindler reaction between an appropriate aldehyde, an amine, and elemental sulfur at elevated temperatures can produce aryl thioamides in good yields. mdpi.com This approach is notable for its clean reaction conditions. mdpi.com
Another emerging strategy is the three-component synthesis involving a substituted benzaldehyde (B42025) (like 2-propoxybenzaldehyde), a primary amine, and elemental sulfur, performed without any catalyst or organic solvent. mdpi.com This method provides a very practical route to a range of aryl-substituted thioamides. mdpi.com
| Reaction Type | Potential Starting Materials | Sulfur Source | Conditions | Potential Benefits |
|---|---|---|---|---|
| Modified Willgerodt-Kindler | 2-Propoxyacetophenone, Ammonia | Elemental Sulfur (S₈) | 100 °C, Solvent-free | Avoids organic solvents and catalysts. mdpi.com |
| Three-Component Reaction | 2-Propoxybenzaldehyde, Ammonia | Elemental Sulfur (S₈) | K₂CO₃ mediation, Water | Environmentally friendly (uses water as solvent). mdpi.com |
Novel Thionating Systems and Multi-Component Reactions:
Research continues to uncover novel and more efficient thionating agents and reaction systems. For example, the use of PSCl₃/H₂O/Et₃N under solvent-free microwave irradiation provides a rapid and efficient synthesis of various thiocarbonyl compounds, including thioamides. organic-chemistry.org
Furthermore, multi-component reactions that form thioamides from simple precursors in a single step are highly desirable. A decarboxylative strategy involves the three-component reaction of arylacetic acids, amines, and elemental sulfur, proceeding without a transition metal or external oxidant. organic-chemistry.orgorganic-chemistry.org This could potentially be applied using 2-propoxyphenylacetic acid as a precursor.
A particularly innovative and mild method involves the chloride-catalyzed insertion of carbon disulfide (CS₂) into nitrones. acs.orgacs.org This metal-free reaction proceeds under mild conditions and shows high chemoselectivity, making it suitable for complex molecules. acs.orgacs.org The synthesis of this compound via this route would first require the preparation of the corresponding nitrone from 2-propoxybenzaldehyde and an N-substituted hydroxylamine. acs.org
These emerging synthetic routes highlight the ongoing evolution in the field, aiming for syntheses that are not only efficient and high-yielding but also safer and more sustainable.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Propoxybenzene 1 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to piece together the connectivity and spatial arrangement of atoms.
¹H NMR: Proton Environment and Chemical Shift Analysis
The ¹H NMR spectrum of 2-Propoxybenzene-1-carbothioamide is expected to reveal distinct signals for each unique proton environment. The aromatic region will likely display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. Due to the ortho-substitution, these protons are chemically non-equivalent and will exhibit coupling to their neighbors. The proton ortho to the propoxy group is anticipated to be the most shielded (furthest upfield in the aromatic region), while the proton ortho to the carbothioamide group will be the most deshielded (furthest downfield).
The propoxy group will show three distinct sets of signals. The terminal methyl protons (CH₃) are expected to appear as a triplet, coupled to the adjacent methylene group. The central methylene protons (-CH₂-) will likely be a sextet, coupled to both the methyl and the other methylene group. The methylene protons attached to the oxygen atom (-O-CH₂-) will be a triplet and will be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen. The thioamide protons (-NH₂) are expected to appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 8.0 | m | - |
| -NH₂ | 7.5 - 9.5 | br s | - |
| -O-CH₂- | 3.9 - 4.1 | t | ~6-7 |
| -CH₂- | 1.7 - 1.9 | sextet | ~7 |
| -CH₃ | 0.9 - 1.1 | t | ~7 |
Note: These are predicted values. Actual experimental values may vary.
¹³C NMR: Carbon Skeletal Determination and Substituent Effects
The ¹³C NMR spectrum provides a map of the carbon skeleton. A key feature in the spectrum of this compound will be the thioamide carbon (C=S), which is expected to be significantly downfield (around 190-200 ppm) compared to an amide carbon (C=O) due to the lower electronegativity and greater polarizability of sulfur. The aromatic region will show six distinct signals for the benzene ring carbons. The carbon bearing the propoxy group and the carbon bearing the carbothioamide group will be quaternary and will likely have lower intensities. The remaining four aromatic carbons will show signals in the typical aromatic region (110-140 ppm). The three aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 190 - 205 |
| Aromatic-C (quaternary) | 120 - 160 |
| Aromatic-CH | 110 - 135 |
| -O-CH₂- | 65 - 75 |
| -CH₂- | 20 - 30 |
| -CH₃ | 10 - 15 |
Note: These are predicted values. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the propoxy group, cross-peaks would be expected between the -O-CH₂- and the central -CH₂- protons, and between the central -CH₂- and the -CH₃ protons, confirming their connectivity. In the aromatic region, COSY would help to trace the connectivity of the adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the propoxy group to their corresponding carbon signals. Similarly, each aromatic proton signal would be correlated to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the thioamide protons (-NH₂) would be expected to show a correlation to the thioamide carbon (C=S) and the adjacent aromatic carbon. The protons of the -O-CH₂- group would show correlations to the aromatic carbon attached to the oxygen and the central -CH₂- carbon.
Advanced NMR for Conformational Studies (e.g., NOESY)
The conformation of the propoxy group and the orientation of the carbothioamide group relative to the benzene ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For example, a NOESY experiment could show a correlation between the -O-CH₂- protons and one of the aromatic protons, providing information about the preferred conformation of the propoxy group.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: Characteristic Absorptions of the Thioamide Moiety
The IR spectrum of this compound would be dominated by absorptions corresponding to the various functional groups. The N-H stretching vibrations of the primary thioamide (-CSNH₂) are expected to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will appear just below 3000 cm⁻¹.
A key absorption for this molecule is the C=S stretching vibration. Thioamides exhibit a characteristic "thioamide B" band, which has significant C=S stretching character, typically in the region of 850-700 cm⁻¹. This is at a significantly lower frequency than the C=O stretch of an amide, which is a direct consequence of the weaker C=S double bond. Other characteristic bands for the thioamide group include the N-H bending and C-N stretching vibrations. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the propoxy group will likely be a strong band in the 1250-1000 cm⁻¹ region.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Thioamide) | 3300 - 3100 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| N-H Bend (Thioamide) | 1650 - 1550 | Medium |
| C-O Stretch (Ether) | 1250 - 1000 | Strong |
| C=S Stretch (Thioamide) | 850 - 700 | Medium-Strong |
Note: These are predicted values. Actual experimental values may vary.
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. This technique is particularly effective for observing the vibrational modes of non-polar bonds and symmetric functional groups, which may be weak or inactive in IR spectra. The analysis of the Raman spectrum allows for a detailed understanding of the molecule's skeletal structure and the specific vibrational modes associated with its functional groups.
For this compound, key vibrational modes can be assigned to specific regions of the Raman spectrum. The aromatic ring gives rise to characteristic bands, including the C-H stretching vibrations, typically observed in the 3030–3070 cm⁻¹ region, and a distinctive doublet of medium-to-strong intensity between 1550–1630 cm⁻¹ corresponding to quadrant-stretching C-C vibrations within the ring s-a-s.org.
The propoxy group (-O-CH₂CH₂CH₃) is identifiable by its aliphatic C-H stretching modes, which appear as a multiplet in the 2850–2970 cm⁻¹ range s-a-s.org. Furthermore, the C-O stretching vibration of the ether linkage is expected around 1060 cm⁻¹ s-a-s.org.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3030 - 3070 |
| Aromatic Ring | C-C Ring Stretch | 1550 - 1630 |
| Propoxy Group | Aliphatic C-H Stretch | 2850 - 2970 |
| Propoxy Group | C-O Stretch | ~1060 |
| Thioamide Group | N-H Stretch | 3100 - 3400 |
| Thioamide Group | C=S Stretch | 850 - 1250 |
| Thioamide Group | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), the mass-to-charge ratio (m/z) of which corresponds to the nominal molecular weight of the compound. For this compound (C₁₀H₁₃NOS), the expected molecular ion peak would appear at an m/z of 195, confirming its molecular mass of 195.28 g/mol .
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While conventional MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, enabling the determination of the exact mass of the molecular ion. This precision is critical for unambiguously establishing the elemental composition of a molecule. For this compound, the calculated exact mass is 195.07178521 Da. HRMS analysis would yield a measured m/z value extremely close to this theoretical value, allowing for the confident assignment of the molecular formula C₁₀H₁₃NOS and distinguishing it from any other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural details of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (m/z 195) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides a roadmap of the molecule's connectivity.
The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting ions and neutral losses wikipedia.orglibretexts.org. Key fragmentation events include:
α-cleavage: The cleavage of the bond between the benzene ring and the thioamide group, or adjacent to the ether oxygen. A primary fragmentation would be the loss of the propoxy group as a radical (•C₃H₇), leading to a fragment ion at m/z 152.
Loss of Propene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement reaction. The loss of propene (C₃H₆) from the molecular ion would result in a fragment at m/z 153.
Formation of Benzoyl-type Cations: Cleavage can lead to the formation of a stable [C₆H₄(OC₃H₇)CS]⁺ ion. Subsequent loss of carbon monoxide (or in this case, likely carbon monosulfide, CS) from aromatic fragments is also a possibility.
Cleavage of the Thioamide Group: Fragmentation can involve the loss of •NH₂ (m/z 179) or the entire carbothioamide group.
Formation of Phenyl Cations: Subsequent fragmentation of benzene-containing ions can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 researchgate.net.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |
|---|---|---|---|
| 195 | •C₃H₇ | 152 | [C₆H₄(O)CSNH₂]⁺· |
| 195 | C₃H₆ | 153 | [C₆H₄(OH)CSNH₂]⁺· |
| 195 | •NH₂ | 179 | [C₆H₄(OC₃H₇)CS]⁺ |
| 179 | C₃H₆ | 137 | [C₆H₄(OH)CS]⁺ |
| 153 | CS | 109 | [C₆H₄(OH)NH₂]⁺· |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Dihedral Angles
Single-crystal X-ray diffraction analysis would reveal the precise geometric parameters of this compound. The thioamide functional group, C(=S)N, is expected to be planar wikipedia.org. Due to resonance between the nitrogen lone pair and the C=S double bond, the C-N bond exhibits significant double bond character, resulting in a shorter bond length (typically around 1.31 Å) than a typical C-N single bond wikipedia.orgnih.gov. Conversely, the C=S bond is longer (around 1.66-1.68 Å) than a typical C=O bond, reflecting the larger atomic radius of sulfur wikipedia.orgnih.gov.
A key structural feature would be the dihedral angle between the plane of the benzene ring and the plane of the thioamide group. Steric hindrance from the ortho-propoxy substituent would likely cause a significant twist, preventing the molecule from being fully planar. This torsion angle is a result of the balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. In similar structures, these dihedral angles can vary considerably depending on the crystal packing environment iucr.org.
| Bond / Angle | Expected Value | Comment |
|---|---|---|
| C=S Bond Length | ~1.67 Å | Longer than a C=O bond. |
| Thioamide C-N Bond Length | ~1.31 Å | Partial double bond character due to resonance. |
| Aryl C - Thioamide C Bond Length | ~1.50 Å | Standard sp²-sp² single bond. |
| Dihedral Angle (Aryl Plane vs. Thioamide Plane) | Variable | Significant twist expected due to ortho-substituent and packing. |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular interactions.
Hydrogen Bonding: The primary thioamide group is a potent hydrogen bond donor (N-H). The sulfur atom, being a relatively good hydrogen bond acceptor, facilitates the formation of strong intermolecular N-H···S hydrogen bonds nih.goviucr.orgacs.orgresearchgate.net. A highly probable and stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···S hydrogen bonds, creating a characteristic ring pattern in the crystal lattice.
π-π Stacking: The presence of the aromatic benzene ring makes π-π stacking interactions a significant factor in the crystal packing nih.govresearchgate.net. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent benzene rings. The molecules are likely to arrange in a parallel-displaced or T-shaped manner to maximize these stabilizing interactions, contributing to the formation of one- or two-dimensional layered structures within the crystal mdpi.com.
Other Spectroscopic and Diffraction Techniques for Characterization
Further characterization of this compound would typically involve a suite of spectroscopic and diffraction techniques to provide a complete picture of its molecular structure and electronic properties.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. By measuring the absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum, one can identify the wavelengths at which a molecule's electrons are excited to higher energy orbitals. For an aromatic compound like this compound, one would expect to observe characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions typically have high molar absorptivity (ε) and arise from the excitation of electrons in the benzene ring's π-system. The n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms of the carbothioamide group, are generally of lower energy and intensity.
A hypothetical UV-Vis analysis would yield a data table summarizing the absorption maxima (λmax), molar absorptivity, and the specific electronic transitions. However, no experimental UV-Vis spectral data for this compound has been reported in the scientific literature to date.
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for the characterization of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is invaluable for determining the absolute configuration of stereocenters and studying the conformational properties of chiral compounds.
For a chiral derivative of this compound, where a stereocenter might be introduced in the propoxy chain or through substitution on the benzene ring, CD spectroscopy would provide a unique spectral fingerprint. The resulting CD spectrum, with its positive and negative Cotton effects, could be used to assign the absolute stereochemistry, often in conjunction with computational chemistry methods.
As with UV-Vis spectroscopy, there is currently no published research on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no experimental data on their Circular Dichroism properties can be presented.
Reactivity and Reaction Mechanisms of 2 Propoxybenzene 1 Carbothioamide
Nucleophilic and Electrophilic Reactivity of the Thioamide Functionality
The thioamide group in 2-Propoxybenzene-1-carbothioamide possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity and can react with various electrophiles. In contrast, the carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles.
The resonance structures of the thioamide group illustrate the delocalization of electrons, which contributes to its chemical properties. The lone pair of electrons on the nitrogen atom can be delocalized onto the carbon-sulfur bond, increasing the electron density on the sulfur atom and giving the C-N bond a partial double bond character. This resonance stabilization makes the thioamide group a relatively weak nucleophile and electrophile compared to other functional groups.
Thioamides are generally more resistant to hydrolysis and nucleophilic addition than their amide counterparts. This is attributed to the higher polarizability of sulfur and the greater contribution of the zwitterionic resonance form, which strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon.
The reactivity of the thioamide functionality can be enhanced through various activation strategies. For instance, N-acylation or reaction with alkylating agents can increase the electrophilicity of the thioamide carbon, facilitating nucleophilic attack.
Cyclization Reactions Utilizing this compound as a Precursor
Thioamides are valuable precursors for the synthesis of a wide array of heterocyclic compounds due to the reactive nature of the thioamide functionality. This compound can be expected to participate in various cyclization reactions to form heterocycles of medicinal and industrial importance.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, which involves the reaction of a thioamide with an α-haloketone. In the context of this compound, this reaction would proceed through the nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield a 2,4-disubstituted thiazole. The presence of the 2-propoxyphenyl group at the 2-position of the resulting thiazole could impart interesting biological properties.
A general scheme for the synthesis of 2-amino-5-carboxamide thiazole derivatives involves the dehydrative cyclization of a thiourea (B124793) intermediate with an α-bromoketone. nih.gov While this is a solid-phase synthesis, a similar solution-phase approach could potentially be adapted for this compound.
Triazoles: Thioamides can also serve as precursors for the synthesis of 1,2,4-triazoles. One common method involves the reaction of a thioamide with a hydrazine (B178648) derivative. For example, the reaction of this compound with a hydrazonoyl halide in the presence of a base could lead to the formation of a 1,3,4,5-tetrasubstituted-1,2,4-triazole.
The synthesis of 1,2,3-triazoles often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org While thioamides are not direct precursors in this reaction, they can be converted to intermediates that participate in such cycloadditions. For instance, the thioamide could be transformed into a corresponding azide (B81097) or alkyne-containing derivative for subsequent cyclization. There are various synthetic strategies for obtaining the 1,2,3-triazole scaffold, including metal-free and metal-assisted approaches. nih.govresearchgate.net
| Heterocycle | General Synthetic Method | Potential Reactants with this compound |
| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketones |
| 1,2,4-Triazole | Reaction with Hydrazine Derivatives | Hydrazonoyl halides |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conversion to an azide or alkyne derivative followed by reaction with a suitable partner |
Hydrolysis and Degradation Pathways of this compound
Thioamides are generally more stable to hydrolysis than their corresponding amides. The hydrolysis of this compound, under either acidic or basic conditions, is expected to be a slow process, yielding 2-propoxybenzoic acid and hydrogen sulfide (B99878) or ammonia (B1221849), depending on the reaction conditions.
Under acidic conditions, the hydrolysis is initiated by the protonation of the sulfur atom, which increases the electrophilicity of the thioamide carbon. Subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to release the products. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the thioamide carbon, followed by a similar tetrahedral intermediate pathway.
The degradation of this compound could also proceed through oxidative pathways, where the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which may then undergo further reactions. The specific degradation products would depend on the reaction conditions and the presence of other reagents.
Coordination Chemistry: this compound as a Ligand
The thioamide functionality in this compound contains both sulfur and nitrogen donor atoms, making it an excellent ligand for coordination with various metal ions. The ability of thioamides to form stable metal complexes has led to their use in various applications, including catalysis and medicinal chemistry.
This compound can act as a bidentate or monodentate ligand in the formation of metal complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes typically involves the reaction of the thioamide with a metal salt in a suitable solvent.
For instance, studies on related thioamide ligands, such as 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide, have shown the formation of stable complexes with Co(II), Ni(II), and Cu(II) ions. medjchem.com In these complexes, the ligand coordinates to the metal center through the sulfur and a nitrogen atom. It is plausible that this compound would form similar complexes with these transition metals.
The coordination of this compound to a metal center can occur in several ways. The most common binding mode is through the sulfur atom and the nitrogen atom of the thioamide group, forming a stable five- or six-membered chelate ring. This bidentate coordination is a common feature in the coordination chemistry of thioamide-based ligands. medjchem.com
In some cases, the thioamide may act as a monodentate ligand, coordinating only through the sulfur atom. The specific binding mode and the resulting coordination geometry of the metal complex will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.
The coordination geometry around the metal center in these complexes can vary from square planar to tetrahedral or octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligands. For example, in complexes of 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide, various geometries have been observed. medjchem.com
| Metal Ion | Potential Coordination Geometry | Potential Binding Mode |
| Cu(II) | Square Planar, Distorted Octahedral | Bidentate (S, N) |
| Ni(II) | Square Planar, Octahedral | Bidentate (S, N) |
| Co(II) | Tetrahedral, Octahedral | Bidentate (S, N) |
| Zn(II) | Tetrahedral | Bidentate (S, N) |
Catalytic Activity of Metal Complexes Derived from Thioamides.
There is no available literature that discusses the synthesis, characterization, or catalytic application of metal complexes derived from this compound. General information on the catalytic activities of metal complexes with other thioamide-containing ligands exists, but this does not pertain to the specific compound .
Mechanistic Investigations of Key Transformations Involving this compound.
No mechanistic studies, kinetic analyses, or computational investigations concerning the reaction pathways of this compound have been published in the scientific literature.
Synthesis and Chemical Exploration of 2 Propoxybenzene 1 Carbothioamide Derivatives and Analogues
Structural Modifications of the Propoxy Moiety
The propoxy group of 2-Propoxybenzene-1-carbothioamide offers several avenues for structural modification to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. Variations in the alkyl chain, including branching, cyclization, and the introduction of heteroatoms, could be systematically explored.
Table 1: Potential Modifications of the Propoxy Moiety and Their Rationale
| Modification Type | Example Structures | Rationale |
| Chain Length Variation | Ethoxy, Butoxy, Pentoxy | To investigate the effect of lipophilicity on activity. |
| Branching | Isopropoxy, Isobutoxy, sec-Butoxy | To enhance metabolic stability by hindering enzymatic degradation. |
| Cyclization | Cyclopropoxy, Cyclobutoxy | To introduce conformational rigidity and explore new binding interactions. |
| Introduction of Heteroatoms | 2-Methoxyethoxy, 2-(Dimethylamino)ethoxy | To modulate polarity, solubility, and potential for hydrogen bonding. |
| Unsaturation | Allyloxy, Propargyloxy | To introduce reactive handles for further functionalization or covalent modification. |
The synthesis of such analogues would likely commence from 2-hydroxybenzene-1-carbothioamide, which could be alkylated with the corresponding propyl halide or its analogue under basic conditions. The choice of solvent and base would be critical to ensure efficient O-alkylation over potential N- or S-alkylation of the thioamide group.
Substituent Effects on the Benzene (B151609) Ring of this compound
The aromatic ring of this compound is a key site for modification to probe electronic and steric effects on the molecule's reactivity and biological activity. The introduction of various substituents at different positions on the benzene ring can significantly influence the electron density of the aromatic system and the orientation of the propoxy and carbothioamide groups.
The propoxy group is an ortho-, para-directing activating group due to the resonance effect of the oxygen lone pairs. Conversely, the carbothioamide group is expected to be a deactivating, meta-directing group due to its electron-withdrawing nature. The interplay of these two groups would dictate the regioselectivity of electrophilic aromatic substitution reactions.
Table 2: Predicted Effects of Substituents on the Benzene Ring
| Substituent (Position) | Electronic Effect | Predicted Impact on Reactivity |
| Electron-Donating (e.g., -CH₃, -OCH₃ at C4, C5, C6) | Activating | Increased rate of electrophilic substitution. |
| Electron-Withdrawing (e.g., -NO₂, -CN at C4, C5, C6) | Deactivating | Decreased rate of electrophilic substitution. nih.gov |
| Halogens (e.g., -F, -Cl at C4, C5, C6) | Deactivating (inductive), Activating (resonance) | Overall deactivation but ortho-, para-directing. |
The synthesis of these substituted analogues could be achieved either by starting from appropriately substituted 2-aminophenols or by direct functionalization of the this compound scaffold, provided that selective methods are available.
Isosteric Replacements and Bioisosteric Analogues of the Thioamide Group
The thioamide group is a crucial pharmacophore that can be replaced with various isosteres and bioisosteres to improve properties such as metabolic stability, oral bioavailability, and to explore different binding interactions. nih.govdrughunter.com Bioisosteric replacement is a widely used strategy in drug discovery. drughunter.comprinceton.edu
Table 3: Potential Bioisosteric Replacements for the Thioamide Group
| Bioisostere | Rationale | Potential Synthetic Route |
| Amide | To increase metabolic stability against desulfurization and explore different hydrogen bonding patterns. | From 2-propoxybenzoic acid via activation and reaction with ammonia (B1221849). |
| Tetrazole | A well-known bioisostere of carboxylic acids and amides, offering a different electronic profile and metabolic stability. | From 2-propoxybenzonitrile (B1586574) via reaction with an azide (B81097) source. |
| Oxadiazole/Thiadiazole | Heterocyclic rings that can mimic the spatial arrangement and hydrogen bonding capabilities of the thioamide group. drughunter.com | Typically formed from the corresponding acyl hydrazide or thiohydrazide. |
| Triazole | A stable aromatic ring that can act as a non-classical bioisostere of the amide/thioamide bond. nih.gov | Via Huisgen cycloaddition of an alkyne and an azide. |
| Selenoamide | To investigate the effect of a heavier chalcogen on activity, which has shown promise in some biological systems. nih.gov | From the corresponding amide using a selenium-transfer reagent. |
The choice of bioisostere would depend on the specific therapeutic target and the desired physicochemical properties. The synthesis of these analogues would require distinct synthetic pathways, often diverging from the synthesis of the parent thioamide.
Structure-Reactivity Relationship Studies of this compound Derivatives
While no specific structure-reactivity relationship (SRR) studies for this compound are documented, general principles can be applied to hypothesize potential relationships. The electronic nature of substituents on the benzene ring would likely modulate the acidity of the N-H protons and the nucleophilicity of the sulfur atom.
For instance, electron-withdrawing groups on the benzene ring would be expected to increase the acidity of the thioamide N-H protons and decrease the nucleophilicity of the sulfur. Conversely, electron-donating groups would have the opposite effect. These changes in electronic properties could directly impact the binding affinity of the molecule to its biological target.
Systematic studies involving a library of analogues with varied propoxy moieties and benzene ring substituents would be necessary to establish concrete structure-reactivity relationships. Such studies would involve synthesizing the derivatives and evaluating them in relevant biological assays.
Stereochemical Aspects and Chiral Derivatization (if applicable)
The structure of this compound itself is achiral. However, chirality can be introduced through modifications to the propoxy group. For example, using a chiral building block such as (R)- or (S)-2-butanol to synthesize the corresponding (R)- or (S)-sec-butoxybenzene-1-carbothioamide would result in enantiomeric products.
The separation and analysis of such chiral derivatives would be essential to determine if the biological activity is stereospecific. This is typically achieved using chiral chromatography techniques, either on a chiral stationary phase or after derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard column. jiangnan.edu.cnresearchgate.netnih.govresearchgate.net
The synthesis of enantiomerically pure derivatives would require either starting from enantiopure materials or employing a chiral resolution method. The stereochemical course of reactions involving these chiral derivatives would also need to be carefully considered, as it could influence the formation of the desired stereoisomer. nih.gov
Advanced Analytical Methodologies for 2 Propoxybenzene 1 Carbothioamide
Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling
Chromatography is a cornerstone of analytical chemistry, indispensable for separating 2-Propoxybenzene-1-carbothioamide from its synthetic precursors, by-products, and degradation products. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the primary chromatographic techniques utilized.
HPLC is the preferred method for the purity assessment and impurity profiling of this compound due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve the desired separation.
A typical reversed-phase HPLC (RP-HPLC) method is often developed, as it is well-suited for separating moderately polar compounds like this compound. The selection of the stationary phase, mobile phase composition, and detector settings are critical for a successful separation. A C18 column is a common choice for the stationary phase, offering excellent retention and selectivity for aromatic compounds. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities. neliti.com
An illustrative HPLC method for analyzing this compound is detailed below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical HPLC method for this compound, based on common practices for similar aromatic compounds.
Under these conditions, this compound would be expected to elute with a characteristic retention time, well-separated from potential impurities.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. georgia.gov In the context of this compound analysis, GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis process. These could include residual solvents or volatile by-products.
A typical GC analysis involves injecting the sample into a heated inlet, which vaporizes the components. The vaporized sample is then carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly valuable as it provides structural information, aiding in the identification of unknown volatile impurities. tdi-bi.com
A potential GC-MS method for analyzing volatile species in a this compound sample is outlined below:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35-500 amu |
This table outlines a hypothetical GC-MS method for the analysis of volatile impurities in this compound, based on standard analytical practices.
Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity assessments of this compound. libretexts.orgresearchgate.net TLC involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. wvu.edu The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates, leading to their separation. wvu.edu
The choice of the mobile phase is crucial for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is often effective. silicycle.com The separated spots can be visualized under UV light, and their retention factor (Rf) values can be calculated to aid in identification.
A typical TLC system for this compound analysis might be:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (7:3, v/v) |
| Visualization | UV light at 254 nm |
This table describes a hypothetical TLC system for this compound, based on common practices for separating aromatic compounds.
Spectrophotometric and Electrochemical Methods for Quantification
Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative approaches for the quantification of this compound.
UV-Visible spectrophotometry can be a straightforward method for determining the concentration of this compound in a solution. The presence of the aromatic ring and the carbothioamide group results in characteristic UV absorption. A solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentration. The development of colorimetric methods, where the thioamide reacts with a chromogenic reagent to produce a colored product, can also be explored for enhanced selectivity and sensitivity. uw.edu.pl
Electrochemical methods, such as voltammetry, can also be developed for the quantification of this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface. mdpi.com The thioamide functional group is electrochemically active, and its response can be measured as a current that is proportional to the concentration of the compound. nih.gov
Purity Profiling and Impurity Identification in Synthetic Batches
A critical aspect of quality control is the comprehensive purity profiling of synthetic batches of this compound. This involves the use of high-resolution analytical techniques, primarily HPLC and GC-MS, to detect, identify, and quantify any impurities present.
Potential impurities in a synthetic batch can arise from various sources, including unreacted starting materials, by-products of the main reaction, and degradation products. For instance, a common route to thioamides is the thionation of the corresponding amide. organic-chemistry.org Therefore, in the synthesis of this compound, potential impurities could include:
2-Propoxybenzamide (B16276): The amide precursor to the target thioamide.
2-Propoxybenzonitrile (B1586574): A potential precursor or side-product.
Elemental Sulfur: A common thionating agent.
By-products from thionating agents: For example, phosphorus-containing by-products if Lawesson's reagent is used.
The identification of these impurities is typically achieved by comparing their retention times and mass spectra (in GC-MS) or UV spectra (in HPLC-DAD) with those of authentic reference standards. The quantification of these impurities is crucial for ensuring that they are below acceptable limits.
A hypothetical impurity profile for a batch of this compound as determined by HPLC is presented below:
| Compound | Retention Time (min) | Area (%) |
| 2-Propoxybenzamide | 5.8 | 0.15 |
| This compound | 9.2 | 99.7 |
| Unknown Impurity 1 | 11.5 | 0.08 |
| Unknown Impurity 2 | 13.1 | 0.07 |
This table provides a hypothetical impurity profile for this compound, illustrating the type of data obtained from an HPLC analysis.
Emerging Research Frontiers and Non Clinical Applications of 2 Propoxybenzene 1 Carbothioamide
Role of 2-Propoxybenzene-1-carbothioamide in Materials Science
The unique characteristics of the thioamide group, a bioisostere of the common amide bond, suggest that this compound could be a valuable molecule in materials science. Thioamides exhibit altered hydrogen bonding capabilities, increased nucleophilicity, and different conformational preferences compared to their oxo-amide counterparts, opening avenues for the creation of novel materials.
Applications in Polymer Chemistry
The incorporation of thioamide functionalities into polymer backbones can significantly alter the material's properties. Polythioamides, when compared to traditional polyamides, demonstrate a stronger affinity for metals and higher refractive indices. Research into the thionation of common polymers like poly(N-isopropylacrylamide) (PNIPAM) and polyurethane (PU) using reagents such as Lawesson's reagent has paved the way for creating new functional materials rsc.org.
This compound could serve as a monomer or a modifying agent in polymer synthesis. The presence of the carbothioamide group could be exploited to create polymers with enhanced metal-coordinating capabilities, potentially for use in catalysis or environmental remediation for capturing heavy metal ions rsc.org. Furthermore, the introduction of this moiety can influence polymer solubility and thermal properties, such as the glass transition and decomposition temperatures rsc.org.
Contributions to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The thioamide group is a versatile tool in this field due to its capacity for forming strong, directional hydrogen bonds nih.govtue.nl. While the amide bond is widely used in self-assembling systems, the potential of the thioamide bond is a more recently explored frontier nih.govtue.nl.
Molecules containing thioamide groups have been shown to self-assemble into one-dimensional, helical supramolecular polymers in solution, a process stabilized by threefold intermolecular hydrogen bonds tue.nl. The this compound molecule, with its hydrogen bond donor (-NH2) and acceptor (C=S) sites, alongside the aromatic ring capable of π-π stacking, possesses the necessary features to participate in such self-assembly processes. These interactions can lead to the formation of gels, liquid crystals, and other organized structures tue.nlgoogle.com. In the crystal lattice of similar carbothioamide compounds, molecules are often linked into sheets or other assemblies through a network of N—H⋯S hydrogen bonds and C—H⋯π interactions researchgate.net.
Use as a Building Block in Complex Organic Synthesis
The carbothioamide functional group is a versatile and valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds arkat-usa.orgrsc.org. Thioamides serve as key precursors for a wide array of sulfur- and nitrogen-containing heterocycles that are often scaffolds for biologically active molecules chemrxiv.org.
This compound can be utilized as a starting material for synthesizing five-membered heterocyclic rings like thiadiazoles. For instance, the reaction of thioamides with hydrazine (B178648) hydrate is a known method for preparing 2,5-disubstituted 1,3,4-thiadiazoles, which are important pharmacophores in medicinal chemistry rsc.org. The reactivity of the thioamide group allows for various cyclization and condensation reactions, making it a powerful tool for synthetic chemists to build molecular complexity rsc.orgchemrxiv.org.
Explorations in Agrochemical Research (e.g., as synthetic intermediates)
Thioamide derivatives have been identified as indispensable building blocks in the development of novel agrochemicals rsc.org. The structural features of these compounds can impart pesticidal, fungicidal, or herbicidal properties. For example, certain thioamide derivatives containing a cyclopropyl group have demonstrated outstanding insecticidal and acaricidal capabilities google.com.
While direct studies on the agrochemical potential of this compound are not widely reported, its structure makes it a promising synthetic intermediate. The thioamide moiety can be elaborated into various toxophores, and the 2-propoxybenzene portion of the molecule can be modified to fine-tune properties such as lipophilicity, target specificity, and environmental persistence. Its role as a precursor allows for the creation of libraries of new compounds to be screened for potential agrochemical applications rsc.org.
Investigations into Biological Interaction Mechanisms (e.g., enzyme inhibition mechanisms without clinical data)
The carbothioamide moiety is a known pharmacophore that plays a crucial role in the inhibition of various enzymes, particularly metalloenzymes. Derivatives of carbothioamide have been evaluated as inhibitors of enzymes like carbonic anhydrase and lipoxygenase nih.gov.
The sulfur atom of the thioamide can coordinate with metal ions in the active site of an enzyme, disrupting its catalytic cycle. For example, studies on hydrazine-1-carbothioamide derivatives have shown potent inhibitory activity against carbonic anhydrase II (CA II), a zinc-containing enzyme nih.gov. The inhibition mechanism often involves the thioamide group binding to the catalytic metal ion. The substituent on the benzene (B151609) ring can further influence the potency and selectivity of the inhibition by forming additional interactions with residues in the enzyme's active site nih.gov. These non-clinical studies are fundamental to understanding the molecular basis of enzyme inhibition and for the rational design of more potent and specific inhibitors.
Ligand-Protein Binding Studies (mechanistic focus)
Understanding the specific interactions between a ligand and its protein target is fundamental to medicinal chemistry and chemical biology. The structural features of this compound allow for a variety of non-covalent interactions that are key to molecular recognition and binding affinity. Thioamide-for-amide substitution in peptides has been shown to modulate protein interactions, which can enhance proteolytic stability or alter signaling pathways researchgate.net.
Molecular docking studies on similar carbothioamide derivatives have been used to visualize and analyze these interactions at an atomic level nih.govresearchgate.net. The key potential interactions for this compound are summarized in the table below.
| Molecular Moiety | Type of Interaction | Potential Interacting Partner in Protein |
|---|---|---|
| Carbothioamide (-C(=S)NH2) | Hydrogen Bonding | Amino acid residues (e.g., Asp, Glu, Ser) |
| Carbothioamide Sulfur (C=S) | Metal Coordination | Metal ions in active site (e.g., Zn2+, Cu2+) |
| Benzene Ring | π-π Stacking / Hydrophobic Interaction | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Propoxy Group (-OCH2CH2CH3) | Hydrophobic Interaction | Aliphatic residues (e.g., Leu, Ile, Val) |
These interactions collectively determine the binding orientation and affinity of the molecule within a protein's binding pocket. The thioamide bond itself is a weaker hydrogen bond acceptor compared to an amide bond, but it can enhance other types of interactions, such as n→π* interactions, which can contribute to the conformational stability of a protein or peptide-ligand complex acs.org. Mechanistic studies focusing on these specific binding modes are crucial for advancing our understanding of molecular recognition.
Future Research Directions and Potential for New Chemical Technologies
The unique structural characteristics of this compound, combining a thioamide functional group with a substituted aromatic ring, position it as a compound of considerable interest for future research and development in chemical technologies. While direct applications are still emerging, the known reactivity of the thioamide core and the influence of the 2-propoxybenzene moiety suggest several promising avenues for exploration in materials science, organic synthesis, and coordination chemistry.
Future research is anticipated to focus on harnessing the capabilities of the thioamide group for the creation of novel polymers and advanced materials. The substitution of the carbonyl oxygen in an amide with sulfur imparts distinct properties, such as a stronger affinity for metals, weaker hydrogen-bonding with water, and higher refractive indices in the corresponding polymers. rsc.org This opens up the possibility of using this compound as a monomer or a modifying agent in polymer synthesis.
One significant area of investigation is the development of degradable vinyl polymers. Recent studies have shown that thioamides can undergo radical copolymerizations with common vinyl monomers to introduce thioether bonds into the polymer backbone. acs.org These thioether linkages can serve as points for controlled degradation, which is a highly desirable feature for creating environmentally benign plastics and materials for drug delivery systems. The 2-propoxybenzene group could modulate the polymer's physical properties, such as its solubility and thermal stability.
Furthermore, the conversion of existing polymers by thionation of their amide groups presents another avenue for creating new functional materials. rsc.org This process could be adapted to incorporate thioamide functionalities, potentially derived from or analogous to this compound, into high-volume commodity polymers, thereby altering their properties for specialized applications. rsc.org For instance, the enhanced metal-coordinating capacity of thioamide-containing polymers could be exploited for the development of systems for heavy metal removal or for the creation of reusable catalysts where metal nanoparticles are embedded in a polythioamide matrix. rsc.org
In the realm of organic synthesis, thioamides are recognized as valuable intermediates for constructing a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. chemrxiv.org The thioamide group in this compound can serve as a versatile handle for cyclization reactions to form thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing ring systems. Future research will likely explore novel synthetic methodologies that utilize this reactivity for the efficient assembly of complex molecular architectures.
The coordination chemistry of thioamides is another burgeoning field of study. The ability of the thioamide group to act as a ligand for transition metals is well-documented. nih.govnih.gov The sulfur and nitrogen atoms of the carbothioamide group can chelate metal ions, and this compound could be investigated as a ligand for creating novel metal complexes. These complexes could find applications in catalysis, sensing, or as precursors for the synthesis of advanced materials. The 2-propoxybenzene substituent could influence the electronic properties and steric environment of the metal center, thereby tuning the reactivity and selectivity of the resulting catalyst.
Interactive Data Table: Potential Research Directions for this compound.
| Research Area | Potential Application | Key Properties to Investigate |
|---|---|---|
| Polymer Chemistry | Development of degradable polymers, high refractive index materials, and functional hydrogels. rsc.orgacs.org | Monomer reactivity in radical copolymerizations, thermal and mechanical properties of resulting polymers, degradation kinetics. |
| Materials Science | Creation of materials for heavy metal remediation and reusable catalysts. rsc.org | Metal ion binding affinity and capacity, catalytic activity of embedded metal nanoparticles. |
| Organic Synthesis | Synthesis of novel heterocyclic compounds for medicinal and agricultural applications. chemrxiv.org | Reactivity in cyclization reactions, scope of accessible heterocyclic systems. |
| Coordination Chemistry | Development of new catalysts and metal-based sensors. nih.govnih.gov | Coordination modes with various transition metals, catalytic performance in organic transformations. |
Q & A
Q. What are the common synthetic routes for 2-Propoxybenzene-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves reacting 2-propoxybenzoic acid with thionyl chloride to form the acyl chloride intermediate, followed by treatment with ammonium thiocyanate to yield the carbothioamide. Reaction conditions include refluxing in anhydrous dichloromethane with a catalytic amount of DMF for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Key parameters to optimize include solvent polarity, temperature, and stoichiometry of thiocyanate .
- Table 1 : Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent (polarity) | DCM, THF, toluene | Higher polarity improves thiocyanate reactivity |
| Temperature | 60–80°C (reflux) | Elevated temps reduce reaction time |
| Thiocyanate excess | 1.2–1.5 equivalents | Minimizes byproduct formation |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The propoxy group’s methylene protons (δ 3.5–4.0 ppm) and thiocarbonyl carbon (δ ~200 ppm) are diagnostic.
- IR Spectroscopy : Strong C=S stretch at 1200–1250 cm⁻¹ confirms the thioamide group.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with isotopic patterns consistent with sulfur .
Q. What are the primary chemical reactivities of the carbothioamide group in this compound?
- Methodological Answer : The thioamide group undergoes alkylation (e.g., with methyl iodide in DMF), oxidation to sulfonamides (using mCPBA), and nucleophilic substitution (e.g., with amines to form substituted thioureas). Reactivity is pH-dependent; basic conditions favor deprotonation of the thioamide NH, enhancing nucleophilicity .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. Validate against experimental IR/NMR data. For thermochemical accuracy, include exact exchange terms as described by Becke (1993) .
- Table 2 : DFT Functional Performance Comparison
| Functional | Basis Set | Avg. Error (kcal/mol) | Application Focus |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 2.4 | Thermochemistry |
| M06-2X | Def2-TZVP | 1.8 | Non-covalent interactions |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs for biological activity screening?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., carbonic anhydrase) using the thioamide’s sulfur as a hydrogen-bond acceptor. QSAR models can prioritize analogs with modified propoxy chain lengths or substituents (e.g., fluoro groups) to enhance binding affinity. Cross-validate with in vitro assays (IC₅₀ measurements) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?
- Methodological Answer : Conduct systematic error analysis:
- Experimental : Replicate syntheses under controlled conditions; use high-purity reagents.
- Computational : Test multiple functionals (B3LYP, M06-2X) and basis sets. For geometric discrepancies, compare X-ray crystallography data (if available) with optimized DFT structures. Apply multi-method validation (e.g., MP2 for electron correlation) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thioamide group.
- DFT : Include solvent effects (PCM model) for accurate solution-phase property predictions .
- Data Validation : Use statistical tools (e.g., Bland-Altman plots) to quantify experimental-computational discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
